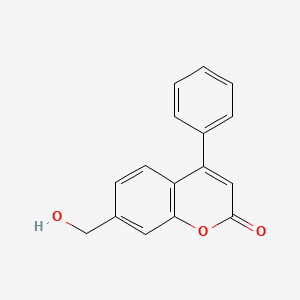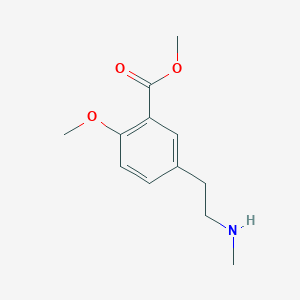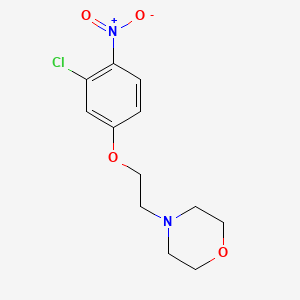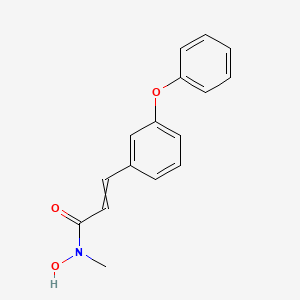
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination of a quinoline precursor. One common method involves the reaction of 7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Reagents like carbodiimides (e.g., EDC, DCC) for amide formation.
Major Products
Substitution: Formation of 5-amino-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Oxidation: Formation of 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline N-oxide.
Reduction: Formation of 5-iodo-7-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Coupling: Formation of 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide.
Scientific Research Applications
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting bacterial infections and cancer.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is not fully understood but is believed to involve the inhibition of key enzymes or receptors in microbial or cancer cells. The iodine atom may play a crucial role in enhancing the compound’s binding affinity to its molecular targets, leading to increased biological activity. Pathways involved may include DNA synthesis inhibition or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Lacks the iodine atom, resulting in different biological activity.
5-Bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.
5-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Lacks the methyl group at the 7th position, affecting its chemical properties.
Uniqueness
The presence of both the iodine atom and the methyl group in 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid makes it unique among quinoline derivatives. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H8INO3 |
|---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8INO3/c1-5-2-6(12)10-7(3-5)13-8(11(15)16)4-9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
XIJAMGIOZWTABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)I)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B8600703.png)
![6-(4-Fluorophenyl)-4-methoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8600704.png)



![3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione](/img/structure/B8600742.png)

![Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B8600756.png)




